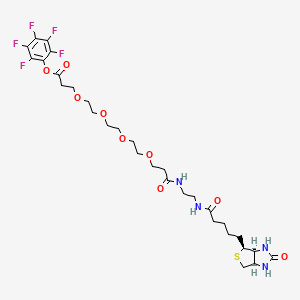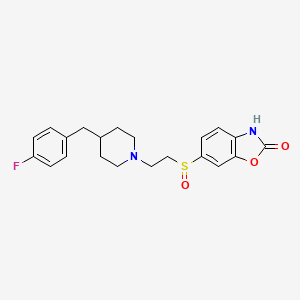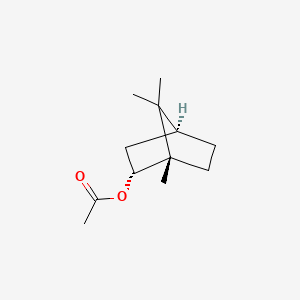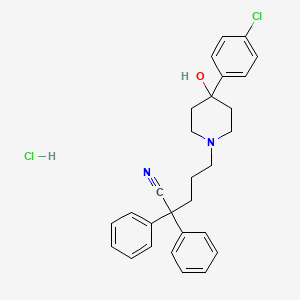
CDK8/19-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK8/19-IN-51 is a potent and selective dual inhibitor of CDK8 and CDK19.
Scientific Research Applications
Mediator Kinase Role in Cancer
CDK8/19, as part of the Mediator kinase module, are known to be context-dependent drivers or suppressors of tumorigenesis. Studies show that inhibition of CDK8/19 can have significant effects on tumor lines and patient-derived xenografts. Changes in gene expression consistent with CDK8/19 inhibition, impacting factors like immune responses and stem cell function, were observed. However, the therapeutic utility of CDK8/19 inhibitors in cancer treatment faces challenges due to complex toxicity profiles (Clarke et al., 2016).
CDK8/19 in Cellular Homeostasis and Development
CDK8/19 are crucial in cellular homeostasis and developmental programming. Their involvement in various processes like developmental signaling, metabolic homeostasis, and innate immunity, as well as their role in human diseases, particularly cancer, highlights their significance in biological systems. Efforts to develop Mediator kinase inhibitors are underway to therapeutically exploit these functions (Dannappel et al., 2019).
Impact on Osteoclastogenesis and Osteoblasts
Research indicates that CDK8/19 inhibitors can suppress osteoclastogenesis and promote osteoblast mineralization, suggesting their potential in therapies for bone regeneration and restricting osteolysis. This highlights their role beyond cancer, opening avenues in the treatment of bone-related diseases (Amirhosseini et al., 2019).
Role in Prostate Cancer Cell Cycle Control
In prostate cancer cells, CDK8/19 modulates gene expression of cell cycle regulators, influencing the G1/S transition. Selective inhibitors of CDK8/19 showed anti-proliferative activity, suggesting a novel role for CDK8/19 in transcription-mediated cell cycle control and potential therapeutic applications in prostate cancer (Nakamura et al., 2018).
Functions in Colorectal Cancer
CDK8/19 play distinct roles in the regulation of transcription in colorectal cancer. Their inhibition leads to changes in key signaling pathways such as Notch, Wnt, and MAPK/Jnk signaling, suggesting their significant impact on gene expression and potential as therapeutic targets in colorectal cancer (Popoola et al., 2018).
properties
Product Name |
CDK8/19-IN-51 |
|---|---|
Molecular Formula |
C23H22N6O2 |
Molecular Weight |
414.47 |
IUPAC Name |
(5-Amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C23H22N6O2/c1-28-11-16(9-26-28)14-3-5-15(6-4-14)19-10-25-22(24)18-7-8-20(27-21(18)19)23(30)29-12-17(13-29)31-2/h3-11,17H,12-13H2,1-2H3,(H2,24,25) |
InChI Key |
OJIQEAIHEGJBFE-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC2=C(C3=CC=C(C4=CN(C)N=C4)C=C3)C=NC(N)=C2C=C1)N5CC(OC)C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CDK8/19 IN-51; CDK8/19-IN51; CDK8/19 IN 51; CDK8/19-IN-51 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)

![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)
